2-Furonitrile
Overview
Description
2-Furonitrile, also known as Furan-2-carbonitrile, is a colorless derivative of furan possessing a nitrile group . It is used as an intermediate in pharmaceutical and fine chemical synthesis . It has been suggested as a potential sweetening agent, as it has about 30 times the sweetening power of sucrose .
Synthesis Analysis
The industrial synthesis of 2-Furonitrile is based on the vapor phase ammoxidation of furfural with ammonia over a bismuth molybdate catalyst at 440-480 °C . There are also numerous laboratory methods for its synthesis, such as the oxidative dehydration of furfural with ammonia salts using hypervalent iodine reagents . Mutants of OxdYH3-3 were generated by directed evolution, which showed an up to sixfold increased activity for the synthesis of 2-furonitrile .
Molecular Structure Analysis
The molecular formula of 2-Furonitrile is C5H3NO . Its molar mass is 93.085 g·mol −1 . The rotational spectrum of 2-Furonitrile has been obtained from 140 to 750 GHz, capturing its most intense rotational transitions at ambient temperature .
Chemical Reactions Analysis
2-Furonitrile is used as a dehydrant in the direct synthesis of dialkyl carbonates from CO2 and alcohols over a cerium oxide catalyst . The adsorption experiments and density functional theory calculations have indicated that the better performance of 2-furonitrile compared to 2-cyanopyridine in the synthesis of dialkyl carbonates from bulky or long-chain alcohols is due to the weaker interaction of 2-furonitrile with the CeO2 surface .
Physical And Chemical Properties Analysis
2-Furonitrile is colorless (yellow if impure) with a density of 1.0650 @20 °C . It has a boiling point of 147 °C .
Scientific Research Applications
Biocatalysis
- Field : Industrial Organic Chemistry and Biotechnology
- Application : 2-Furonitrile is used as an intermediate in the synthesis of biorenewables . It is obtained from furfural and hydroxylamine through an enzymatic dehydration process .
- Method : The process involves the use of aldoxime dehydratase biocatalyst from Rhodococcus sp. YH3-3 (OxdYH3-3). The catalytic properties of this biocatalyst were improved through directed evolution, resulting in mutants with enhanced activity towards 2-furfuryl aldoxime .
- Results : The mutant OxdYH3-3 N266S showed an improved activity of up to six times higher than the wild type when utilizing a substrate concentration of 50–100 mM of 2-furfuryl aldoxime .
Pharmaceutical and Fine Chemical Synthesis
- Field : Pharmaceutical and Fine Chemical Synthesis
- Application : 2-Furonitrile is used as an intermediate in pharmaceutical and fine chemical synthesis .
- Method : Industrial synthesis is based on the vapor phase ammoxidation of furfural with ammonia over bismuth molybdate catalyst at 440-480 °C .
- Results : The synthesis results in the production of 2-Furonitrile, which is then used in various pharmaceutical and fine chemical syntheses .
Sweetening Agent
- Field : Food Science
- Application : 2-Furonitrile has been suggested as a potential sweetening agent, as it has about 30 times the sweetening power of sucrose .
- Method : The use of 2-Furonitrile as a sweetening agent would involve its addition to food products in place of traditional sweeteners .
- Results : While it has been suggested as a potential sweetening agent, there is no specific data available on its effectiveness or safety in this application .
Extractive Distillation Solvent
- Field : Chemical Engineering
- Application : 2-Furonitrile is used as an extractive distillation solvent . Extractive distillation is a method of separating mixtures of substances with close boiling points.
- Method : The use of 2-Furonitrile as an extractive distillation solvent would involve its addition to the distillation process to increase the relative volatility of the components to be separated .
- Results : While it has been suggested as a potential extractive distillation solvent, there is no specific data available on its effectiveness in this application .
Nitrilase Substrate
- Field : Biochemistry
- Application : 2-Furonitrile is used as a substrate to investigate the substrate specificity of nitrilase from Rhodococcus rhodochrous J1 cell .
- Method : The use of 2-Furonitrile as a substrate involves its addition to the enzymatic reaction involving nitrilase .
- Results : While it has been used as a substrate for nitrilase, there is no specific data available on the results of these investigations .
Rotational Spectroscopy
- Field : Physical Chemistry
- Application : 2-Furonitrile is used in rotational spectroscopy studies . Rotational spectroscopy is a tool for several applications: from the identification of new molecules in interstellar objects to the characterization of van der Waals complexes, but also for the determination of very accurate molecular structures and for conformational analyses .
- Method : High-resolution rotational spectroscopic techniques are used in combination with high-level quantum-chemical calculations to address all these aspects for two isomers of cyanofuran, namely 2-furonitrile and 3-furonitrile .
- Results : The rotational constants derived in this way have been used in conjunction with computed rotation–vibration interaction constants in order to derive a semi-experimental equilibrium structure for both isomers .
Safety And Hazards
2-Furonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is also a flammable liquid and vapor . Personal protective equipment/face protection should be worn when handling 2-Furonitrile . It should not get in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood .
Future Directions
The current synthetic approaches for 2-Furonitrile are limited . For example, the preparation of 2-Furonitrile from furfural through ammoxidation requires reaction temperatures exceeding 400 °C . Therefore, there is a need for more efficient and sustainable methods for the synthesis of 2-Furonitrile.
properties
IUPAC Name |
furan-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDXXGXWFJCXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210707 | |
Record name | 2-Furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furonitrile | |
CAS RN |
617-90-3 | |
Record name | 2-Furancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-furonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FURONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRK86H722 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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